2-(Cyclopentylthio)-1-(4-(cyclopropylsulfonyl)piperazin-1-yl)ethanone
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Overview
Description
2-(Cyclopentylthio)-1-(4-(cyclopropylsulfonyl)piperazin-1-yl)ethanone is a complex organic compound featuring a piperazine ring substituted with cyclopropylsulfonyl and cyclopentylthio groups
Scientific Research Applications
2-(Cyclopentylthio)-1-(4-(cyclopropylsulfonyl)piperazin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopentylthio)-1-(4-(cyclopropylsulfonyl)piperazin-1-yl)ethanone typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the reaction of cyclopropylsulfonyl chloride with piperazine in the presence of a base to form the cyclopropylsulfonyl-piperazine intermediate. This intermediate is then reacted with cyclopentylthiol in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopentylthio)-1-(4-(cyclopropylsulfonyl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the cyclopentylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted piperazine derivatives.
Mechanism of Action
The mechanism of action of 2-(Cyclopentylthio)-1-(4-(cyclopropylsulfonyl)piperazin-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropylsulfonyl and cyclopentylthio groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclopentylthio)-1-(4-(methylsulfonyl)piperazin-1-yl)ethanone
- 2-(Cyclopentylthio)-1-(4-(ethylsulfonyl)piperazin-1-yl)ethanone
Uniqueness
2-(Cyclopentylthio)-1-(4-(cyclopropylsulfonyl)piperazin-1-yl)ethanone is unique due to the presence of both cyclopropylsulfonyl and cyclopentylthio groups, which can impart distinct chemical and biological properties. These groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-cyclopentylsulfanyl-1-(4-cyclopropylsulfonylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3S2/c17-14(11-20-12-3-1-2-4-12)15-7-9-16(10-8-15)21(18,19)13-5-6-13/h12-13H,1-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWWQDGQNBBJJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CCN(CC2)S(=O)(=O)C3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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